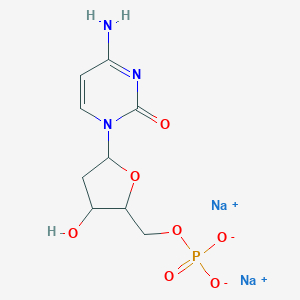
二硫化ケイ素
説明
Silicon disulfide (SiS2) is a compound composed of two sulfur atoms and one silicon atom. It is a colorless solid that is insoluble in water and has a melting point of 790°C (1,454°F). Silicon disulfide is a relatively new material, having only been discovered in the early 2000s. It is a promising material for use in a variety of fields, including electronics, optics, and materials science.
科学的研究の応用
高性能リチウムイオン電池
二硫化ケイ素は、高性能リチウムイオン電池の開発に使用されてきました . 単純な機械的プロセスでアモルファス炭素を使用して製造されたSiS2ナノ複合材料は、1610/1363 mA h g−1の高リチウム化/脱リチウム容量、84.7%の高い初期クーロン効率、800サイクル後の非常に高いサイクル安定性、および高いレート性能を備えています .
固体電解質
二硫化ケイ素は、全固体電池(ASSB)で使用されるLi-アルジロダイト固体電解質(Li6PS5Cl、SSE)に組み込まれ、空気/水分安定性に優れ、低い活性化エネルギーで高いイオン伝導率を実現します .
層状材料
層状材料は、調整可能なバンドギャップ、バレー偏極、および弱いファンデルワールス層間力など、さまざまな特性のために近年注目を集めており、有望な用途を幅広く実現しています . その中でも、二硫化ケイ素は興味深い化学的および物理的特性を示します .
全固体電池性能の向上
二硫化ケイ素は、全固体電池の性能向上に使用されてきました . 学術界では、ASSBの固体電解質に二硫化ケイ素を加えると、イオン伝導率と水分安定性が向上することが広く知られています .
低コスト生産技術
研究者チームは、全固体電池の商業化を加速する可能性を秘めた、固体電解質(アルジロダイト型)用の二硫化ケイ素の低コスト生産技術を開発しました .
アノード活物質
新しい二硫化ケイ素は、液体電解質ベースのリチウムイオン電池のアノード活物質として適用されてきました . チームは、充電と放電中の層状構造の破壊と回復を初めて特定しました
作用機序
Target of Action
Silicon disulfide (SiS2) primarily targets lithium-ion batteries (LIBs) and solid-state electrolytes . It is evaluated for its lithium-storage properties as an anode material for LIBs . Furthermore, SiS2 is incorporated into a Li-argyrodite solid-state electrolyte (Li6PS5Cl, SSE) used in all-solid-state batteries (ASSBs) .
Mode of Action
SiS2 interacts with its targets through chemical reactions . In the case of LIBs, SiS2 undergoes lithiation and delithiation processes . For solid-state electrolytes, SiS2 is incorporated into the electrolyte, enhancing its ionic conductivity .
Biochemical Pathways
electrochemical pathways of batteries. In LIBs, SiS2 contributes to the lithiation and delithiation processes, which are essential for the battery’s charge and discharge cycles .
Pharmacokinetics
The term pharmacokinetics typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body . synthesis, distribution, transformation, and disposal in the targeted systems. SiS2 is synthesized through a solid-gas phase reaction . Once formed, it is distributed within the anode material of LIBs or incorporated into solid-state electrolytes . The transformation of SiS2 occurs during the charge and discharge cycles of the battery . The disposal or stability of SiS2 in these systems is yet to be fully explored.
Result of Action
The incorporation of SiS2 in LIBs and solid-state electrolytes results in enhanced performance of these systems. Specifically, SiS2 nanocomposite in LIBs has a high lithiation/delithiation capacity, high initial coulombic efficiency, extremely high cycling stability, and high rate capability . When incorporated into a Li-argyrodite solid-state electrolyte, SiS2 contributes to commendable air/moisture stability and high ionic conductivity with low activation energy .
Action Environment
The action of SiS2 is influenced by various environmental factors. The synthesis of SiS2 requires high pressure and temperature . Moreover, the performance of SiS2 in LIBs and solid-state electrolytes can be affected by factors such as air/moisture levels and temperature
Safety and Hazards
将来の方向性
Silicon disulfide exhibits interesting chemical and physical properties and has potential applications in various fields . It is evaluated for its Li-storage properties as an anode material for Li-ion batteries (LIBs) . The large-scale synthesis method, exceptionally high Li-storage characteristics, and remarkable SSE application of the layered SiS2 make it highly suitable for a variety of applications .
生化学分析
Biochemical Properties
Currently, there is limited information available on the specific biochemical reactions involving silicon disulfide. It is known that silicon disulfide exhibits interesting chemical and physical properties . It is also known that disulfides play a crucial role in the formation of proteins, contributing to their stability and function .
Cellular Effects
It is also used in the production of cathodes for different solid-state batteries .
Molecular Mechanism
It is known that silicon disulfide forms chains of edge-shared tetrahedra, Si(μ-S)2Si(μS)2, etc . This unique structure could potentially influence its interactions with other molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, silicon disulfide has been evaluated for its Li-storage properties as an anode material for Li-ion batteries (LIBs) . The SiS2 nanocomposite has shown high lithiation/delithiation capacity, high initial coulombic efficiency, extremely high cycling stability after 800 cycles, and high rate capability .
Metabolic Pathways
It is known that disulfides play a crucial role in various biological functions related to cell signaling, protein conformation and folding processes, redox homeostasis, and biopolymer secondary structure development .
特性
IUPAC Name |
bis(sulfanylidene)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S2Si/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDSWONFYIAAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065606 | |
| Record name | Silicon sulfide (SiS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Grey pieces with an odor of rotten eggs in moist air; [MSDSonline] | |
| Record name | Silicon disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13759-10-9 | |
| Record name | Silicon sulfide (SiS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicon disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon sulfide (SiS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicon sulfide (SiS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35Y5PHW16K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




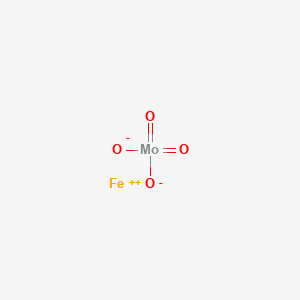
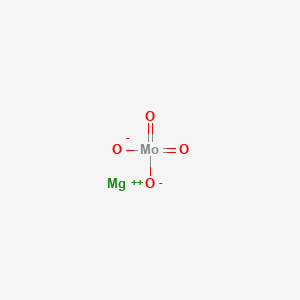

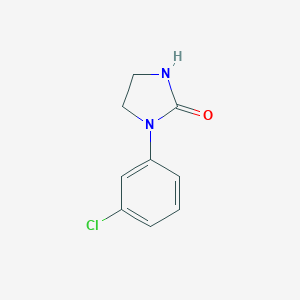
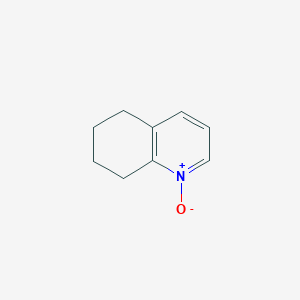
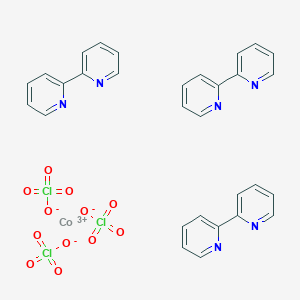

![Kyselina wolframova [Czech]](/img/structure/B85289.png)
